5-HT2B Receptor Antagonism with Documented GPCR Selectivity: Head-to-Head Profiling Against 161 GPCRs
In a comprehensive GPCR selectivity panel (161 receptors), CAS 860362-27-2 exhibited exclusive antagonist activity at the 5-HT2B receptor with a binding IC50 of 22 ± 9.0 nM and a cellular functional IC50 of 54 nM. It was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. This near-exclusive target profile contrasts sharply with broadly active serotonergic ligands and with the 4-hydroxy analog EBPC, which primarily inhibits aldose reductase rather than engaging 5-HT receptors . The 5-HT2B exclusivity is relevant because 5-HT2B agonism is associated with valvulopathy, making clean antagonists valuable for avoiding this liability [2].
| Evidence Dimension | GPCR selectivity (antagonist screen across 161 GPCRs) |
|---|---|
| Target Compound Data | 5-HT2B binding IC50 = 22 ± 9.0 nM; 5-HT2B cellular IC50 = 54 nM; Negative at 160/161 GPCRs |
| Comparator Or Baseline | EBPC (4-hydroxy analog): Aldose reductase inhibitor; no reported 5-HT2B activity. Broad-spectrum serotonergic ligands typically hit multiple 5-HT subtypes. |
| Quantified Difference | Exclusive 5-HT2B antagonist activity vs. zero 5-HT2B activity for EBPC; selectivity window of >160-fold across the GPCRome for the target compound |
| Conditions | Binding assay: [125I]DOI radioligand competition. Cellular assay: 5-HT2B functional antagonism. GPCR screen: 161 receptors, agonist and antagonist modes. Source: PMC11091653 Table 1. |
Why This Matters
This selectivity fingerprint enables researchers to use CAS 860362-27-2 as a pharmacological tool for isolated 5-HT2B studies without confounding activity at other aminergic receptors, a property absent in both the 4-hydroxy analog and most generic serotonergic scaffolds.
- [1] PMC Table 1. 5HT2bR binding activity IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist activity IC50 = 54 nM; GPCR agonist/antagonist screen (161 GPCRs) negative except 5HT2bR. JAD-98-jad240063-t001. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Hutcheson, J. D. et al. (2011). Serotonin receptors and heart valve disease—it was meant 2B. Pharmacology & Therapeutics, 132(2), 146–157. View Source
